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Compound of Interest

Compound Name:
2-Chloro-4-(1,1-

difluoroethyl)pyridine

Cat. No.: B598921 Get Quote

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3]

Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a

favored motif in designing bioactive molecules. The strategic functionalization of the pyridine

ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic

properties.

2-Chloro-4-(1,1-difluoroethyl)pyridine emerges as a particularly important intermediate. The

introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-

established strategy in drug design to enhance metabolic stability, improve binding affinity, and

modulate lipophilicity.[3] Furthermore, the chlorine atom at the 2-position serves as a versatile

synthetic handle, enabling a wide array of cross-coupling reactions for further molecular

elaboration. This guide delves into the core technical aspects of this compound, providing

practical insights for its use in research and development.

Section 1: Core Chemical and Physical Profile
A thorough understanding of a compound's fundamental properties is critical for its effective

use in synthesis and experimentation.

Identification and Chemical Structure
Below is a summary of the key identifiers for 2-Chloro-4-(1,1-difluoroethyl)pyridine.
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Identifier Value Source

CAS Number 1204295-63-5

Molecular Formula C₇H₆ClF₂N

Molecular Weight 177.58 g/mol

InChI Key
HHXIIZVLQSEEAR-

UHFFFAOYSA-N

Canonical SMILES CC(F)(F)c1ccnc(Cl)c1

MDL Number MFCD14525494

Physicochemical Properties
The compound is typically supplied as a liquid under standard conditions.

Property Value Conditions Source

Physical Form Liquid Ambient

Density 1.305 g/mL at 25 °C

Refractive Index n20/D 1.481 at 20 °C

Flash Point 93.3 °C (199.9 °F)

Spectroscopic Characterization
For structural verification and purity assessment, a combination of spectroscopic techniques is

essential. While specific spectra are proprietary, the expected characteristics are as follows:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic

protons on the pyridine ring and a triplet for the methyl protons of the ethyl group, coupled to

the two fluorine atoms.

¹³C NMR: The carbon spectrum would confirm the presence of the seven distinct carbon

atoms in the molecule.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected,

confirming the chemical equivalence of the two fluorine atoms in the difluoroethyl group.

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and

a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl), confirming the elemental

composition.

Section 2: Synthesis and Mechanistic
Considerations
The synthesis of functionalized pyridines is a well-developed field of organic chemistry.[4][5]

While proprietary industrial routes exist, a plausible and common laboratory-scale synthesis for

2-Chloro-4-(1,1-difluoroethyl)pyridine involves the chlorination of a corresponding 2-

hydroxypyridine precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://baranlab.org/images/grpmtgpdf/Omalley_Jun_04.pdf
https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm
https://www.benchchem.com/product/b598921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis Workflow

2-Hydroxy-4-(1,1-difluoroethyl)pyridine
(Precursor)

Chlorination Reaction
- Heat

- Inert Atmosphere

Chlorinating Agent
(e.g., POCl₃ or SOCl₂)

Aqueous Workup
& Extraction

Purification
(e.g., Column Chromatography)

2-Chloro-4-(1,1-difluoroethyl)pyridine
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine.
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Proposed Synthetic Protocol: Chlorination of 2-
Hydroxypyridine
This protocol is a representative example based on standard chemical transformations for

converting 2-hydroxypyridines (or their tautomeric 2-pyridone forms) to 2-chloropyridines.

Expertise & Causality: The choice of a powerful chlorinating agent like phosphorus oxychloride

(POCl₃) or thionyl chloride (SOCl₂) is crucial. These reagents effectively convert the pyridone

oxygen into a good leaving group, facilitating nucleophilic substitution by the chloride ion to

yield the desired 2-chloropyridine product. The reaction is typically performed at elevated

temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, add 2-hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add

phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The addition may be exothermic and

should be controlled.

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4

hours, monitoring the reaction progress by TLC or LC-MS.

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture

onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be

performed with caution in a well-ventilated fume hood.

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated

sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is

~7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as dichloromethane or ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel to

yield the pure 2-Chloro-4-(1,1-difluoroethyl)pyridine.

Section 3: Applications in Research and
Development
The true value of 2-Chloro-4-(1,1-difluoroethyl)pyridine lies in its utility as a versatile

intermediate. The 2-chloro substituent is a prime reaction site for transition-metal-catalyzed

cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom

substituents.

Application Workflow: Suzuki Cross-Coupling

2-Chloro-4-(1,1-difluoroethyl)pyridine

Suzuki Coupling Reaction
- Solvent (e.g., Dioxane/H₂O)

- Heat

Aryl/Heteroaryl Boronic Acid
(R-B(OH)₂)

Pd Catalyst & Ligand
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃, Cs₂CO₃)

2-Aryl-4-(1,1-difluoroethyl)pyridine
(New Drug Scaffold)

Click to download full resolution via product page
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Caption: A typical application workflow demonstrating the utility of the title compound.

Role in Medicinal Chemistry
Scaffold Elaboration: As illustrated in the diagram above, the chloro group can be readily

displaced in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This

allows for the rapid generation of diverse libraries of compounds for biological screening.

Bioisosteric Replacement: The difluoroethyl group serves as a lipophilic hydrogen bond

donor and can act as a bioisostere for other functional groups, potentially improving drug-

target interactions.

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing gem-difluoro groups

can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of

a drug candidate.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the 2-position

of the pyridine ring.

Trustworthiness & Self-Validation: This is a well-established and highly reliable reaction in

organic synthesis. The success of the reaction is easily validated by comparing the starting

materials and the product using techniques like TLC and LC-MS, where a clear shift in

retention time and a new molecular weight corresponding to the coupled product would be

observed.

Step-by-Step Methodology:

Reaction Setup: To a microwave vial or Schlenk tube, add 2-Chloro-4-(1,1-
difluoroethyl)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst

such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

ratio).
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Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the

solution for 10-15 minutes.

Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12

hours, monitoring for the disappearance of the starting material.

Workup: After cooling, dilute the reaction mixture with water and extract with an organic

solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography to

obtain the desired 2-aryl-4-(1,1-difluoroethyl)pyridine product.

Section 4: Safety, Handling, and Storage
Due to its hazardous nature, 2-Chloro-4-(1,1-difluoroethyl)pyridine must be handled with

appropriate safety precautions.

GHS Hazard Classification
The compound is classified as hazardous with the signal word "Danger".

Hazard Class Code Description Source

Acute Toxicity, Oral H301 Toxic if swallowed

Skin

Corrosion/Irritation
H315 Causes skin irritation

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation

STOT - Single

Exposure
H335

May cause respiratory

irritation

Safe Handling Protocol
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to

avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles. A face shield may be appropriate for splash-prone

operations like quenching.

Dispensing: When transferring the liquid, use a syringe or pipette to minimize exposure.

Avoid pouring.

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g.,

vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

First Aid:

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

If on Skin: Wash with plenty of soap and water.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Storage
Proper storage is essential to maintain the integrity and safety of the compound.

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or

nitrogen) at 2-8°C is recommended to prevent degradation.

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion
2-Chloro-4-(1,1-difluoroethyl)pyridine (CAS: 1204295-63-5) is a highly functionalized

building block with significant potential in the fields of drug discovery and agrochemical

synthesis. Its combination of a reactive chloro-handle for cross-coupling and a metabolically

robust difluoroethyl group makes it a valuable tool for medicinal chemists. While its synthesis

and handling require careful execution due to its hazardous properties, its utility in creating
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novel and diverse molecular architectures underscores its importance in modern chemical

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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